molecular formula C28H22N2O3S B11536875 Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate

Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11536875
M. Wt: 466.6 g/mol
InChI Key: BXPCPVXNDRCPFM-UHFFFAOYSA-N
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Description

Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups, including an amino group, a methoxyphenyl group, and a phenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine core.

    Substitution Reactions: The introduction of the amino group, methoxyphenyl group, and phenyl group is achieved through various substitution reactions. These reactions often require the use of reagents such as halides, amines, and catalysts to facilitate the substitution.

    Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metal catalysts.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores but different substituents.

    Amino-substituted Pyridines: Compounds with amino groups attached to pyridine rings.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to various cores.

Uniqueness

Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of functional groups and its potential biological activities

Properties

Molecular Formula

C28H22N2O3S

Molecular Weight

466.6 g/mol

IUPAC Name

benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C28H22N2O3S/c1-32-23-15-9-8-14-20(23)22-16-21(19-12-6-3-7-13-19)24-25(29)26(34-27(24)30-22)28(31)33-17-18-10-4-2-5-11-18/h2-16H,17,29H2,1H3

InChI Key

BXPCPVXNDRCPFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)OCC5=CC=CC=C5)N

Origin of Product

United States

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